
Fmoc-Ala-Glu-Asn-Lys-NH2
描述
Fmoc-Ala-Glu-Asn-Lys-NH2 是一种选择性天冬酰胺内肽酶抑制剂肽。 它以其抑制淀粉样前体蛋白裂解的能力而闻名,这在阿尔茨海默病研究中具有重要意义 .
准备方法
合成路线和反应条件
Fmoc-Ala-Glu-Asn-Lys-NH2 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链中。 Fmoc (9-芴甲氧羰基) 基团用于在合成过程中保护氨基 .
工业生产方法
This compound 的工业生产遵循与实验室合成类似的原理,但规模更大。自动化肽合成仪通常用于提高效率和一致性。 该过程涉及多个去保护和偶联反应循环,然后进行纯化步骤,例如高效液相色谱 (HPLC) .
化学反应分析
反应类型
Fmoc-Ala-Glu-Asn-Lys-NH2 主要经历肽键形成和裂解反应。 它还可以参与涉及其侧链修饰的反应,例如磷酸化或糖基化 .
常见试剂和条件
去保护: 哌啶通常用于去除 Fmoc 保护基团。
偶联: HBTU (O-苯并三唑-N,N,N',N'-四甲基-脲基六氟磷酸盐) 和 DIPEA (N,N-二异丙基乙胺) 等试剂用于偶联氨基酸。
裂解: 三氟乙酸 (TFA) 用于从树脂中裂解肽.
主要产物
这些反应的主要产物是所需的肽序列 this compound。 副产物可能包括截短或错误折叠的肽,这些肽通常在纯化过程中去除 .
科学研究应用
Biochemical Research
Protein-Protein Interactions:
Fmoc-Ala-Glu-Asn-Lys-NH2 is utilized to study protein-protein interactions, particularly in the context of amyloid precursor protein (APP) processing. The peptide inhibits AEP, which is involved in the cleavage of APP, a critical process in the development of Alzheimer’s disease. By blocking this cleavage, researchers can better understand the mechanisms underlying amyloid plaque formation and neurodegeneration .
Enzyme Inhibition:
The compound serves as a model for investigating enzyme inhibition mechanisms. Its ability to selectively inhibit AEP allows researchers to dissect the pathways involved in APP processing and explore potential therapeutic targets for Alzheimer's disease .
Therapeutic Applications
Alzheimer's Disease Research:
this compound has been shown to suppress APP cleavage effectively, which is crucial for developing treatments aimed at reducing amyloid beta accumulation in the brain. This peptide's role as an AEP inhibitor positions it as a candidate for further therapeutic exploration against Alzheimer's disease .
Drug Delivery Systems:
The peptide's structural properties make it a candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their bioavailability and target specificity, potentially improving therapeutic outcomes.
Peptide Synthesis
Solid-Phase Peptide Synthesis:
this compound is often employed in solid-phase peptide synthesis (SPPS) protocols. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for easy deprotection during the synthesis process, facilitating the sequential addition of amino acids to create complex peptides efficiently .
Model Compound Studies:
In peptide synthesis studies, this compound serves as a model to evaluate new synthesis techniques and methodologies. Its well-characterized behavior under various reaction conditions provides a benchmark for assessing the efficiency and yield of new synthetic strategies .
Comparative Studies
Comparison with Other Peptides:
In research settings, this compound is often compared with other peptides such as Fmoc-Ala-Glu-Gln-Lys-NH2 to validate its specificity and efficacy as an AEP inhibitor. These comparative studies help elucidate the unique properties of this compound and its potential advantages over similar compounds .
Case Study 1: Inhibition of APP Processing
In a study published by Zhang et al., this compound was demonstrated to effectively inhibit AEP-mediated cleavage of APP in vitro. This finding underscores its potential role in therapeutic strategies aimed at mitigating Alzheimer's disease progression by preventing amyloid plaque formation .
Case Study 2: Mechanistic Insights into AEP Activity
Research conducted on the mechanistic action of AEP revealed that this compound specifically blocks the proteolytic activity of AEP on UNC5C, further illustrating its utility in understanding enzyme-substrate interactions and developing selective inhibitors for therapeutic use .
作用机制
Fmoc-Ala-Glu-Asn-Lys-NH2 通过选择性抑制天冬酰胺内肽酶发挥其作用。这种酶负责在天冬酰胺残基的 C 末端侧裂解底物。 通过抑制这种酶,this compound 可以阻止淀粉样前体蛋白的裂解,从而减少淀粉样β肽的形成,而淀粉样β肽与阿尔茨海默病有关 .
相似化合物的比较
类似化合物
- MeOSuc-Ala-Ala-Pro-Val-pNA
- BDP 558/568 胺
- AC-绿色萘-1,2-二甲醛
- 罗丹明 800
独特性
Fmoc-Ala-Glu-Asn-Lys-NH2 由于其对天冬酰胺内肽酶的高选择性和抑制淀粉样前体蛋白裂解的能力而独一无二。 这种特异性使其成为阿尔茨海默病研究中的一种有价值的工具,区别于其他可能具有更广泛或不同靶点的肽 .
生物活性
Fmoc-Ala-Glu-Asn-Lys-NH2 is a synthetic peptide that has garnered attention for its biological activity as a selective inhibitor of asparagine endopeptidase (AEP), an enzyme implicated in the cleavage of amyloid precursor protein (APP). This activity positions the compound as a potential therapeutic agent in the context of neurodegenerative diseases, particularly Alzheimer's disease. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound consists of four amino acids:
- Ala (Alanine)
- Glu (Glutamic Acid)
- Asn (Asparagine)
- Lys (Lysine)
The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, facilitating the solid-phase synthesis process.
This compound functions primarily as an AEP inhibitor , which plays a crucial role in APP processing. AEP is activated during aging and contributes to the formation of amyloid-beta peptides, which aggregate to form plaques characteristic of Alzheimer's disease. By inhibiting AEP, this compound suppresses APP cleavage, potentially mitigating amyloid plaque formation .
Inhibition of Amyloid Precursor Protein Cleavage
Research indicates that this compound effectively inhibits AEP-mediated cleavage of APP. In vitro studies demonstrated that this peptide significantly reduced APP cleavage compared to controls . The inhibition was specific; other small molecular inhibitors did not exhibit similar effects, underscoring the unique mechanism of this peptide.
Case Studies
-
Study on APP Processing:
- Objective: To evaluate the effect of this compound on APP processing in kidney lysates.
- Findings: The study confirmed that the peptide blocked AEP activity, leading to decreased levels of amyloid-beta production. This suggests potential applications in therapeutic strategies aimed at Alzheimer's disease prevention .
- Neuroprotective Effects:
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Biological Activity |
---|---|---|
This compound | AEP inhibitor; suppresses APP cleavage | Significant inhibition of amyloid-beta production |
Fmoc-Ala-Glu-Gln-Lys-NH2 | Inactive control peptide | Minimal biological activity; used for comparison |
Other small molecular inhibitors | Non-specific inhibition | No significant impact on APP processing |
属性
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O9/c1-18(37-33(48)49-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23)30(45)39-25(13-14-28(42)43)31(46)40-26(16-27(35)41)32(47)38-24(29(36)44)12-6-7-15-34/h2-5,8-11,18,23-26H,6-7,12-17,34H2,1H3,(H2,35,41)(H2,36,44)(H,37,48)(H,38,47)(H,39,45)(H,40,46)(H,42,43)/t18-,24-,25-,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVPDQXSCHRKB-UZTPZCRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N7O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。